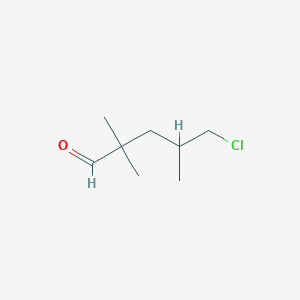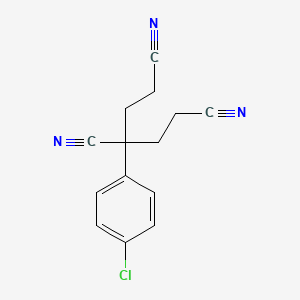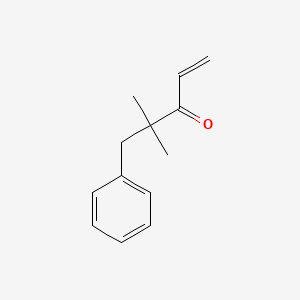
4,4-Dimethyl-5-phenylpent-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-5-phenylpent-1-en-3-one is an organic compound with the molecular formula C13H16O It is known for its unique structure, which includes a phenyl group attached to a pentenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4-Dimethyl-5-phenylpent-1-en-3-one can be synthesized through several methods. One common approach involves the aldol condensation of acetophenone with isobutyraldehyde, followed by dehydration to form the enone structure. The reaction typically requires a base such as sodium hydroxide and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize by-products and ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-5-phenylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-5-phenylpent-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects is ongoing, with some studies investigating its potential as a therapeutic agent.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 4,4-Dimethyl-5-phenylpent-1-en-3-one exerts its effects involves interactions with various molecular targets. Its enone structure allows it to participate in Michael addition reactions, where nucleophiles attack the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and potential biological activities.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-1-phenylpent-1-en-3-one: A closely related compound with similar reactivity and applications.
4,4-Dimethyl-1-phenylpentane-1,3-dione: Another related compound used in organic synthesis.
Uniqueness
4,4-Dimethyl-5-phenylpent-1-en-3-one is unique due to its specific enone structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its importance in both research and industry.
Propiedades
Número CAS |
53477-46-6 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
4,4-dimethyl-5-phenylpent-1-en-3-one |
InChI |
InChI=1S/C13H16O/c1-4-12(14)13(2,3)10-11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 |
Clave InChI |
IYGSGWXXCQLRBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=CC=C1)C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4-Butylanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14650101.png)
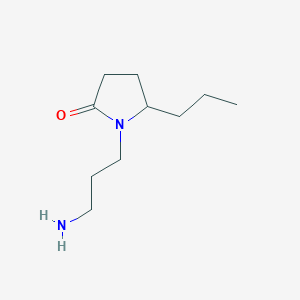
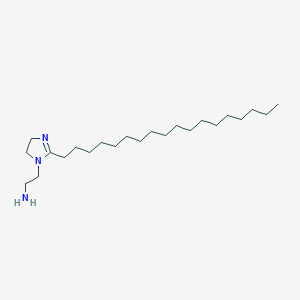
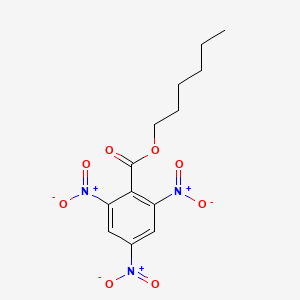
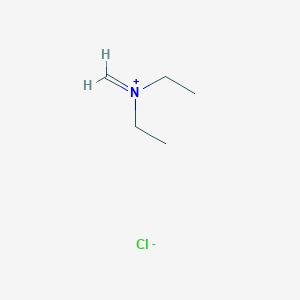

![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14650135.png)

![1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14650149.png)

